Diisooctyl phthalate

Description

Historical Context and Evolution of Research Perspectives on Diisooctyl Phthalate (B1215562)

The broader class of phthalic acid esters (PAEs), to which DIOP belongs, has been utilized in industrial applications since the 1930s. researchgate.net Early research primarily focused on their efficacy as plasticizers, highlighting their ability to enhance the physical and mechanical properties of polymers. atamanchemicals.com For instance, bis(2-ethylhexyl) phthalate (DEHP), a related compound often discussed in conjunction with DIOP, saw commercial production begin in Japan around 1933 and in the United States by 1939. wikipedia.org

Over time, the widespread production and application of phthalates, including DIOP, led to their ubiquitous presence in the environment. nih.gov This ubiquity prompted a significant evolution in research perspectives. Academic inquiry expanded beyond industrial utility to encompass the environmental fate, transport, and potential for human exposure to these compounds. nih.govcpsc.govnih.gov Consequently, the focus shifted towards understanding the implications of their release into various environmental compartments and their persistence. The recognition of these environmental and health considerations has, in some instances, led to a decline in the use of DIOP in certain applications, fostering research into less volatile phthalates and phthalate-free alternatives. atamanchemicals.comglobenewswire.com

Significance of Diisooctyl Phthalate in Contemporary Environmental and Health Sciences

In contemporary environmental and health sciences, DIOP is recognized as a compound of significant academic interest due to its widespread detection and classification as a potential environmental pollutant. ontosight.ai Its presence has been documented across various environmental matrices, including air (both gas and dust phases), surface water (freshwater and marine environments), sediments, and soil (e.g., in sludge from sewage and wastewater treatments and landfill leachate). researchgate.netnih.gov

DIOP, like other phthalates, is not covalently bound within the polymer matrix, allowing it to leach into the surrounding environment during the production, transport, storage, use, and disposal of plastic products. nih.gov This characteristic contributes to its pervasive presence in the environment. For example, DIOP can leach into drinking water from industrial discharges and is commonly found in bottled water. atamanchemicals.com The U.S. Environmental Protection Agency (EPA) has established a limit of 6 ppb for DIOP in drinking water. atamanchemicals.com Furthermore, studies have reported elevated levels of phthalates, including DIOP, in certain food samples, such as European milk samples, where concentrations were found to be significantly higher than drinking water limits. atamanchemicals.com

The ubiquitous nature of DIOP has led to widespread human exposure, making it a subject of extensive research in health sciences. nih.govosd.milwebmd.com Academic inquiry into DIOP's significance in health sciences often centers on its classification as a suspected endocrine disruptor, implying its potential to interfere with the body's hormonal systems. atamanchemicals.comontosight.aihmdb.ca Research has confirmed the identification of DIOP in human blood, underscoring the reality of human exposure. hmdb.ca The environmental persistence and potential for bioaccumulation of phthalates along the food chain further highlight their importance as subjects of ongoing scientific investigation. nih.gov

Table 2: Environmental Presence of this compound (Example Concentrations)

| Environmental Matrix | Observed Levels / Regulatory Limits | Source |

| US EPA Drinking Water Limit | 6 ppb | atamanchemicals.com |

| European Milk Samples | Up to 12,000 ppb | atamanchemicals.com |

| Air | Present in gas and dust phases; higher levels in urban centers | nih.gov |

| Surface Water (fresh/marine) | Frequently detected | nih.gov |

| Soil/Sediments | Present in sludge from sewage/wastewater treatments and landfill leachate | researchgate.netnih.gov |

Note: This table presents static data. In an interactive digital format, specific concentration ranges from various studies could be dynamically filtered or expanded.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is broad, encompassing its chemical characteristics, environmental behavior, and implications for biological systems. A primary objective is to comprehensively understand its environmental fate and transport, including its distribution across different environmental compartments such as air, water, and soil. researchgate.netnih.gov Research endeavors also focus on developing and refining analytical methods for the accurate detection and quantification of DIOP in diverse matrices, including environmental samples, food products, and biological specimens. atamanchemicals.comnih.govindustrialchemicals.gov.au

Another significant area of academic inquiry involves monitoring human exposure levels to DIOP and other phthalates. researchgate.net This includes studies aimed at identifying major exposure pathways and assessing the extent of human uptake. Furthermore, research seeks to characterize the ubiquitous nature of DIOP as an environmental contaminant and to understand the mechanisms by which it is released from consumer products into the environment. nih.gov The U.S. Environmental Protection Agency (EPA), for instance, actively assesses the human health risks associated with both single and cumulative exposures to phthalates, reflecting a key objective of informing regulatory frameworks and public health guidelines. osd.mil The exploration of alternative plasticizers that offer similar technical properties but with reduced environmental and health concerns also constitutes a crucial objective within contemporary academic research. atamanchemicals.comwikipedia.orgglobenewswire.com

Properties

IUPAC Name |

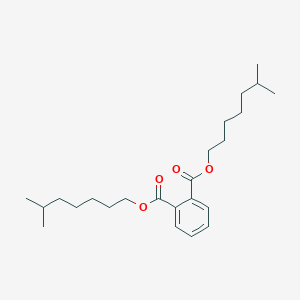

bis(6-methylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFPVINAQGWBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873226 | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1288 °F at 760 mmHg (USCG, 1999), 370 °C | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

13.5 (Air = 1), Relative vapor density (air = 1): 13.5 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless, viscous liquid | |

CAS No. |

27554-26-3, 131-20-4, 71097-28-4 | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisooctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisooctyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027554263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071097284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A121LGB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-4 °C /From Table/, -45 °C | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Dynamics and Global Distribution of Diisooctyl Phthalate

Bioaccumulation and Trophic Transfer in Ecological Systems

Biomagnification Across Food Webs

The environmental behavior of Diisooctyl phthalate (B1215562), particularly its potential for biomagnification across food webs, is a critical aspect of its ecological assessment. Biomagnification refers to the process where the concentration of a chemical increases in organisms at successively higher trophic levels within a food web. For phthalate esters (PAEs), including Diisooctyl phthalate, the evidence generally suggests a limited potential for significant biomagnification.

Studies indicate that higher molecular weight phthalate esters, to which this compound belongs (as a C8 phthalate), typically exhibit low to moderate bioaccumulation and biomagnification potential. Field studies focusing on food webs have demonstrated that the bioaccumulation potential for medium-chain phthalates is not significant, and they are generally not found to biomagnify canada.ca. For instance, research on Dialkyl phthalate esters (DPEs), including di-iso-octyl phthalate (C8), in marine aquatic food webs revealed that their lipid equivalent concentrations either did not show statistically significant trends with increasing trophic position or, for high-molecular-weight DPEs, actually declined significantly with increasing trophic position researchgate.net. This phenomenon, where chemical concentrations decrease at higher trophic levels, is known as trophic dilution researchgate.netsfu.ca.

This observed pattern, where biomagnification is not prevalent, is often attributed to the rapid degradation and metabolism of phthalate esters by living organisms, particularly in higher trophic levels researchgate.net. While these substances are bioavailable and can be measured in various aquatic species, their metabolic transformation acts as a key mitigating factor against significant accumulation up the food chain canada.casfu.ca.

Table 1: Summary of Biomagnification Potential of Phthalate Esters

| Phthalate Ester Type | Biomagnification Potential | Supporting Evidence |

| Medium-chain Phthalates (e.g., DIOP) | Low to Moderate; Not Significant | Food web field studies, empirical and modelled data canada.ca |

| Higher Molecular Weight DPEs (e.g., C8-C10, including this compound) | Not observed; Trophic Dilution | Marine aquatic food web studies, decline in lipid equivalent concentrations with increasing trophic position researchgate.netsfu.ca |

| General Phthalate Esters | Do not biomagnify | Laboratory and field studies sfu.ca |

Spatiotemporal Monitoring and Environmental Concentration Profiling

Monitoring efforts have revealed the presence of this compound and other phthalate esters across various environmental compartments globally, reflecting their widespread production and use. Concentrations vary significantly depending on the matrix, proximity to industrial sources, and temporal factors.

Groundwater and Drinking Water: this compound has been detected in groundwater, with concentrations reported up to 100 ppb (0.1 mg/L) in test wells surrounding waste lagoons in the Netherlands. Near an agricultural plot of land, concentrations ranged from 0.065 to 0.20 mg/L nih.gov. In drinking water, the U.S. Environmental Protection Agency (EPA) sets limits for this compound at 6 ppb atamanchemicals.com.

Food and Beverages: this compound can leach into food and drinking water from plastic materials atamanchemicals.com. Notably, some European milk samples have shown very high levels, reaching up to 12,000 ppb (12 mg/L) atamanchemicals.com.

Surface Water and Sediments: While specific data for this compound alone can be limited, broader studies on phthalate esters (PAEs) provide insight into environmental concentrations where DIOP is often part of the mixture. In the Persian Gulf, the total concentration of six common PAEs, including di-n-octyl phthalate (DOP, a related octyl phthalate), ranged from 7.23 to 23.7 μg/L, with a mean concentration of 13.7 μg/L in seawater samples plos.org. In the Pearl River Delta in China, total PAE concentrations in surface water ranged from 0.35 to 20.70 μg/L, with higher levels observed in the wet season (average 7.60 μg/L) compared to the dry season (average 1.99 μg/L) iwaponline.com. In sediments from the same region, total PAE concentrations ranged from 0.88 to 5.69 μg/g dry weight, showing an opposite temporal pattern with higher levels in the dry season iwaponline.com. Wastewater treatment plants also contribute to environmental concentrations, with influent samples in South Africa showing PAE levels up to 2,488 μg/L and sludge containing 130–1,094 μg/g dry weight frontiersin.org.

Air: Phthalates, including those structurally related to this compound, are ubiquitous in both indoor and outdoor air environments mdpi.com. While specific concentrations for this compound in air are not readily available in the provided data, studies on general phthalate mixtures indicate their widespread atmospheric presence mdpi.com.

Biota: this compound has been reported in certain organisms, such as Apis (bees) and Lythrum salicaria (purple loosestrife) nih.gov. However, quantitative concentration data for DIOP in these organisms were not detailed in the available research findings.

Table 2: Environmental Concentration Profiling of this compound and Related Phthalate Esters

| Environmental Matrix | Location | Concentration Range / Value | Notes | Source |

| Groundwater | Netherlands | Up to 100 ppb (0.1 mg/L) | Near waste lagoons | nih.gov |

| Groundwater | Agricultural plot | 0.065 - 0.20 mg/L | nih.gov | |

| Drinking Water | U.S. | 6 ppb | EPA limit | atamanchemicals.com |

| Milk | Europe | Up to 12,000 ppb (12 mg/L) | atamanchemicals.com | |

| Surface Water (Total PAEs) | Persian Gulf | 7.23 - 23.7 μg/L (mean 13.7 μg/L) | Includes di-n-octyl phthalate (DOP) | plos.org |

| Surface Water (Total PAEs) | Pearl River Delta, China | 0.35 - 20.70 μg/L | Wet season avg: 7.60 μg/L; Dry season avg: 1.99 μg/L | iwaponline.com |

| River Water (Total PEs) | Nigeria | Up to 2,705 μg/L | frontiersin.org | |

| Waterworks (Total PEs) | China | 0.02 - 0.77 μg/L | frontiersin.org | |

| Surface Water (Total PEs) | Iran | Undetectable - 0.43 μg/L | frontiersin.org | |

| WWTP Influent (Total PEs) | South Africa | 2.7 - 2,488 μg/L | frontiersin.org | |

| Sediment (Total PAEs) | Pearl River Delta, China | 0.88 - 5.69 μg/g dry weight | iwaponline.com | |

| WWTP Sludge (Total PEs) | South Africa | 130 - 1,094 μg/g dry weight | frontiersin.org | |

| Biota | Apis, Lythrum salicaria | Reported presence | No quantitative data provided | nih.gov |

Human and Biotic Exposure Assessment of Diisooctyl Phthalate

Primary Human Exposure Pathways

Exposure to Diisooctyl phthalate (B1215562) (DIOP) for the general population is primarily through food, with an estimated average consumption of 0.25 milligrams per day atamanchemicals.com. Occupational exposure can be higher for workers in factories that use DIOP in production atamanchemicals.com.

Dietary intake is considered a major route of exposure for phthalates, including Diisooctyl phthalate (often referred to as DEHP in exposure studies) mdpi.comnih.gov. Phthalates can leach into food and drinking water from plastic packaging and food-contact materials atamanchemicals.comnih.gov. Fatty foods, such as milk products, fish, seafood, and oils, are more likely to contain higher concentrations of this compound due to its faster extraction into nonpolar solvents atamanchemicals.com. The U.S. FDA permits the use of DIOP-containing packaging only for foods that primarily contain water atamanchemicals.com.

Studies have detected this compound (as DEHP) in various food items. For instance, high concentrations of DEHP (ranging from 10 to 4400 ng/g) were found in duplicate diet samples from hospitals in Japan, with disposable PVC gloves used during meal preparation suspected as a source of contamination tandfonline.com. In a study of Spanish youth, di-n-octyl phthalate (DNOP) had the lowest mean dietary intake among several phthalates, ranging from 0.00463 to 0.0209 µg/kg body weight/day mdpi.com.

Table 1: Estimated Daily Dietary Exposure to Phthalates in Spanish Youth (µg/kg body weight/day) mdpi.com

| Phthalate | Age Group (1–2 years) | Age Group (3–9 years) | Age Group (10–17 years) |

| DEP | 0.545 | 0.165 | 0.0761 |

| DEHP | 0.165 | 0.0995 | 0.194 |

| DNOP | 0.0209 | 0.00762 | 0.00463 |

High concentrations of DEHP (often synonymous with DIOP in these contexts) have been consistently observed in poultry, cooking oils, and cream-based dairy products researchgate.net. For the general population, the estimated body burden from all sources excluding medical and occupational exposure ranges from 1 to 30 µg/kg body weight/day europa.eu. Biomonitoring studies suggest a current median exposure of 2 to 5 µg/kg body weight/day, with the 95th percentile estimated between 6 and 17 µg/kg body weight/day europa.eu.

This compound can be an indoor air pollutant in homes and schools, as it is a component of many household items, including floor tiles, shower curtains, and furniture upholstery atamanchemicals.com. Phthalates are semi-volatile organic compounds, and higher air temperatures can lead to increased concentrations in the air wikipedia.orgnih.gov. DEHP (often used interchangeably with DIOP) is easily adsorbed on solid surfaces, aerosols, and house dust in indoor environments due to its low vapor pressure researchgate.net.

Ingestion of indoor dust is a significant route of exposure, especially for young children and infants researchgate.netcpsc.gov. While inhalation of airborne dust particles also contributes to exposure, dust ingestion is often reported as a major contributor to non-dietary phthalate exposure acs.orgresearchgate.netcpsc.gov. For instance, ingestion was identified as the primary exposure pathway for phthalates in indoor dust on campuses, with estimated daily intake values for males at 0.21 µg/(kg·day) and for females at 0.25 µg/(kg·day) acs.org. Inhalation and dermal contact pathways resulted in significantly lower estimated daily intakes acs.org.

Table 2: Estimated Daily Intake of Phthalates from Indoor Dust (µg/kg·day) acs.org

| Exposure Pathway | Males (µg/kg·day) | Females (µg/kg·day) |

| Ingestion | 0.21 | 0.25 |

| Inhalation | 5.72 × 10⁻⁵ | 5.38 × 10⁻⁵ |

| Dermal Contact | 9.47 × 10⁻⁴ | 1.01 × 10⁻³ |

Occupational exposure to this compound may occur through inhalation and dermal contact in workplaces where it is produced or used, with the U.S. agency OSHA setting an occupational exposure limit of 5 mg/m³ of air atamanchemicals.comnih.gov.

Dermal absorption is another route of human exposure to phthalates, including this compound nih.govmdpi.com. This can occur through contact with consumer products containing the compound, such as cosmetics, personal care products, laundry detergents, and air fresheners atamanchemicals.comnih.gov. While data on dermal absorption for this compound (DIOP) specifically are limited, for other high molecular weight phthalates like diisodecyl phthalate (DIDP) and di-n-octyl phthalate (DNOP), bioavailability from dermal absorption is expected to be low (2–4%) industrialchemicals.gov.au. Direct skin contact with DIOP may produce mild irritation atamanchemicals.com.

This compound (often referred to as DEHP in medical contexts) is a widely used plasticizer in medical devices, making plastics softer and more flexible atamanchemicals.comwikipedia.orgnih.gov. It has been utilized in medical products since the 1940s, notably in blood bags, where it also helps prolong the life of stored blood by stabilizing red blood cell membranes atamanchemicals.comwikipedia.org. Common medical devices containing this phthalate include intravenous tubing and bags, IV catheters, nasogastric tubes, dialysis bags and tubing, and blood bags and transfusion tubing atamanchemicals.comwikipedia.orgwikipedia.orgnih.gov.

Phthalates are not chemically bound to the plastic matrix, allowing them to leach from single-use disposable medical devices into patients, particularly during procedures such as blood transfusions, extracorporeal membrane oxygenation (ECMO), parenteral infusions, and hemodialysis nih.govacs.org. The extent of exposure is influenced by the type of device, the number, and the duration of medical procedures europa.eunih.gov.

Table 3: Estimated DEHP Exposure from Medical Procedures in Adults europa.eu

| Medical Procedure | Estimated Exposure (µg/kg bw/day) |

| Acute/Short-term (Trauma, ECMO) | Up to 8000–10000 |

| Chronic (Hemodialysis) | Up to 2200 |

Di(2-ethylhexyl) phthalate (DEHP) has been found in 98% of tested medical devices, with the highest amounts leaching from respiratory support devices acs.org. For instance, a neonatal expiratory filter set leached up to 54,600 µg of DEHP acs.org.

Exposure in Vulnerable and Sensitive Populations

Vulnerable populations, such as infants and hospitalized children, are particularly susceptible to phthalate exposure wikipedia.org. Phthalates can cross the placental barrier, representing a major exposure route for the fetus nih.govtmc.edu. Maternal prenatal urinary metabolite concentrations of phthalates have been measured, with some studies collecting multiple samples across pregnancy to estimate average exposure tmc.educdc.gov.

Infants can also be exposed to phthalates through breast milk from mothers who have been exposed to compounds like DEHP nih.gov. Studies indicate that infants and toddlers face a greater risk of exposure due to their mouthing behavior, which can lead to ingestion of phthalates from toys and indoor dust wikipedia.orgcpsc.gov. For infants, dust ingestion is a significant route of exposure cpsc.gov.

Prenatal exposure to phthalates has been associated with various neurobehavioral and cognitive outcomes in infants and children tmc.educdc.govmdpi.com. These associations can be age- and sex-specific tmc.edumdpi.com. Animal studies have shown that in utero exposure to antiandrogenic phthalates, including this compound (DIOP), can disrupt male reproductive development researchgate.net. Premature neonates in intensive care units (NICU) may experience even higher this compound (DEHP) exposures relative to their body weight compared to adults, with estimates reaching up to 6000 µg/kg body weight/day europa.euacs.org.

Table 4: Estimated DEHP Exposure in Neonates in NICU europa.eu

| Population Group | Estimated Exposure (µg/kg bw/day) |

| Premature Neonates (NICU) | Up to 6000 |

Exposure in Infants and Children

Infants and children represent a particularly vulnerable population due to their ongoing developmental processes and distinct exposure behaviors, such as frequent hand-to-mouth activity and floor play. metabolomicsworkbench.orgwikipedia.org Exposure to phthalates, including those structurally similar to DIOP, can occur through various sources relevant to this demographic.

One significant route of exposure for infants is through medical devices, especially for newborns in intensive care nursery settings who may require extensive medical procedures. sigmaaldrich.com While DIOP has been historically mentioned in the context of medical devices, di(2-ethylhexyl) phthalate (DEHP) is widely recognized as a common plasticizer in such applications, including intravenous tubing, blood bags, and dialysis equipment, leading to potential patient exposure. sigmaaldrich.commassbank.eu

Breastfeeding can also be an additional route of exposure for newborns and infants, as phthalates and their metabolites can be excreted in breast milk. metabolomicsworkbench.org Studies have indicated that for breastfed infants under one year old, mono(2-ethylhexyl) phthalate (mEHP), a primary hydrolysis product of DEHP, was found as a predominant urinary metabolite, suggesting that the presence of phthalates in breast milk influences the composition of metabolites in the infant's body. iarc.fr

Furthermore, children's exposure to phthalates can arise from consumer products like toys, with studies reporting exposure to diisononyl phthalate (DiNP) from polymer toys. uni.lu An assessment of phthalate exposure in infants from disposable baby diapers indicated that the estimated median Hazard Index (HI) for phthalates was 0.86, with a notable percentage of infants (37.9%) potentially at risk (HI > 1), highlighting diapers as a non-negligible source of exposure. iarc.fr

Occupational Exposure Scenarios

Occupational exposure to this compound primarily occurs in industrial settings where the compound is manufactured or incorporated into products. Workers in factories that utilize DIOP in production processes are subject to higher exposure levels compared to the general population. sigmaaldrich.com The primary routes of workplace exposure for high molecular weight phthalate esters (HMWPEs), which include DIOP, are dermal contact, and there is also a potential for aerosol formation during certain applications. metabolomicsworkbench.org

While specific occupational exposure limits for di-n-octyl phthalate (DnOP), a phthalate structurally related to DIOP, have not been universally established, the U.S. Occupational Safety and Health Administration (OSHA) has set a limit for occupational exposure to di(2-ethylhexyl) phthalate (DEHP) at 5 mg/m³ of air. sigmaaldrich.comctdbase.orgnih.gov The substance can be absorbed into the body through the inhalation of its vapor or aerosol. uni.lu Safe work practices, including the use of local exhaust ventilation and personal protective equipment such as protective gloves and respirators, are recommended to minimize exposure. ctdbase.orguni.lu

Clinical Patient Exposure (e.g., Dialysis, Transfusion)

This compound (DIOP) is utilized as a plasticizer in the manufacturing of various medical and sanitary products, including blood bags and dialysis equipment. In blood bags, DIOP plays a unique role by helping to prolong the life of the blood itself and stabilizing the membranes of red blood cells, enabling blood product storage for several weeks. sigmaaldrich.com Phthalates can constitute a significant portion (1% to 40%) of the plastics in these devices. sigmaaldrich.com

Historically, di(2-ethylhexyl) phthalate (DEHP) has been the most common phthalate plasticizer in a wide array of medical devices, such as intravenous tubing and bags, IV catheters, nasogastric tubes, dialysis bags and tubing, blood bags, and transfusion tubing. sigmaaldrich.com The presence of phthalates makes these plastics softer and more flexible. sigmaaldrich.com Concerns have been raised regarding the leaching of phthalates from these devices into patients, particularly for those requiring extensive infusions or individuals at higher risk, such as newborns in intensive care, hemophiliacs, and kidney dialysis patients. sigmaaldrich.com

Exposure to DEHP, which is relevant to the broader context of phthalate exposure from medical devices, can be substantial during certain medical procedures. Patients undergoing treatments like intravenous (IV) therapy, enteral and parenteral nutrition support, blood transfusion, hemodialysis, peritoneal dialysis, cardiopulmonary bypass (CPB), and extracorporeal membrane oxygenation (ECMO) are exposed to DEHP that leaches from polyvinyl chloride (PVC) medical devices. massbank.euuni.lujkchemical.com

The highest acute or short-term exposures in adults can result from transfusions of blood components, with reported DEHP doses reaching approximately 8000-10000 µg/kg body weight per day in trauma patients and those undergoing ECMO. uni.lu For chronic treatments, hemodialysis represents a significant exposure pathway, with maximum reported exposures of 2200 μg/kg/d. uni.lu Premature neonates in neonatal intensive care units (NICU) may experience even higher DEHP exposures relative to their body weight due to their dependence on multiple medical procedures. uni.lu Lipid-containing enteral nutrition solutions can also leach considerable amounts of DEHP from PVC bags and tubing. massbank.eu

DEHP can be introduced directly into the bloodstream during blood transfusions, administration of medicines through flexible plastic tubing, or dialysis treatments. sdsc.edu Once ingested, DEHP is rapidly metabolized in the gut to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP is considered a toxic metabolite and is more potent than the parent compound. massbank.eusdsc.edu

Table 1: Estimated DEHP Exposure from Medical Procedures (Illustrative Data)

| Medical Procedure | Population Group | Estimated DEHP Exposure (µg/kg bw/d) | Reference |

| Transfusion | Trauma patients, ECMO patients | Up to 8000-10000 (acute/short-term) | uni.lu |

| Hemodialysis | Chronic patients | Up to 2200 (chronic) | uni.lu |

| Multiple procedures | Premature neonates (NICU) | Potentially higher than adults (relative to bw) | uni.lu |

(Note: This table presents data primarily for DEHP, as it is the most commonly studied phthalate in the context of medical device leaching, and historical references to "DIOP" in this context often pertain to DEHP. sigmaaldrich.comnih.govmassbank.euuni.lu)

Human Biomonitoring Methodologies and Findings

Human biomonitoring is crucial for assessing exposure to phthalates like DIOP, providing an integrative measure of exposure from various sources and routes. nih.govwikipedia.org

Quantification of this compound and its Metabolites in Biological Matrices (e.g., Urine, Blood, Breast Milk)

The quantification of phthalates and their metabolites in biological matrices is a cornerstone of exposure assessment. Urine is generally considered the preferred matrix for biomonitoring studies of phthalates due to the higher concentrations of metabolites found and a lower risk of contamination compared to blood or serum samples. uni.lunih.govmitoproteome.org

Analytical methods for measuring phthalate metabolites in urine, breast milk, and serum typically involve enzymatic deconjugation of glucuronidated metabolites, followed by automated solid-phase extraction, separation using high-performance liquid chromatography (HPLC), and detection via isotope-dilution tandem mass spectrometry. mitoproteome.org While most blood or serum and milk samples often show phthalate and metabolite concentrations below the limit of detection (LOD), urine samples consistently show detectable concentrations of most metabolites. mitoproteome.org For instance, no detectable concentrations of diisodecyl phthalate (DIDP) or diisononyl phthalate (DiNP) were found in blood or milk samples in one study. mitoproteome.org

In humans, this compound (DIOP) is metabolized and partly eliminated in urine in the form of its monoester, monooctyl phthalate (MnOP). Studies involving human volunteers administered isotope-labeled phthalates, including DIOP, showed that the bulk of the labeled phthalates were eliminated in urine as their respective monoester metabolites within the first 24 hours. Approximately 14% and 12% of low and high doses of DIOP, respectively, were excreted as monooctyl phthalate. Rapid and near-complete excretion of DIOP in urine and feces has been observed in animal models (rats, dogs, pigs) within 4 to 21 days following dietary administration, with no significant tissue accumulation.

For DEHP, which is often discussed alongside DIOP due to structural similarities and overlapping uses, oxidative metabolites such as mono(2-ethyl-5-oxohexyl) phthalate (mEOHP) and mono(2-ethyl-5-hydroxyhexyl) phthalate (mEHHP) are considered advantageous biomarkers. These oxidative metabolites can provide greater analytical sensitivity than MEHP and are less prone to formation as a result of sampling contamination. iarc.frnih.govmitoproteome.org

Table 2: Key Phthalate Metabolites and Their Biological Matrices

| Metabolite Name | Parent Phthalate | Primary Biological Matrix for Detection | PubChem CID |

| Mono-octyl phthalate (MnOP) | This compound (DIOP), Di-n-octyl phthalate (DnOP) | Urine | 79362 |

| Mono(2-ethylhexyl) phthalate (MEHP) | Di(2-ethylhexyl) phthalate (DEHP) | Urine | 20393 |

| Mono(2-ethyl-5-oxohexyl) phthalate (mEOHP) | Di(2-ethylhexyl) phthalate (DEHP) | Urine | 119096 |

| Mono(2-ethyl-5-hydroxyhexyl) phthalate (mEHHP) | Di(2-ethylhexyl) phthalate (DEHP) | Urine | 170295 |

| Mono-3-carboxypropyl phthalate (MCPP) | Di-n-octyl phthalate (DnOP) | Urine | 53435015 |

(Note: This table should be considered interactive for sorting and filtering.)

Biomarkers of Exposure and Effect in Epidemiological Cohorts

Urinary phthalate metabolite concentrations serve as robust biomarkers of exposure, integrating exposure from multiple sources and routes. nih.gov Epidemiological studies leverage these biomarkers to investigate potential associations between phthalate exposure and various health outcomes in human populations.

While detailed discussions of specific health effects are outside the scope of this article, it is relevant to note that research in epidemiological cohorts has explored associations between phthalate exposure and:

Neurodevelopmental outcomes: Some studies suggest that gestational phthalate exposure may be associated with alterations in infant/toddler physical development and parent-reported behavioral issues, including externalizing, internalizing, and autistic-like behaviors. However, findings regarding specific phthalates and behavioral domains can be inconsistent, and estimated effect sizes are generally small.

Reproductive development: Decreased anogenital distance (AGD) in male infants has been observed in some prospective cohort studies with higher gestational phthalate exposure.

Pubertal timing: Delayed onset of pubic hair development in girls has been associated with higher exposure to certain phthalates.

Allergic diseases: Childhood exposure to di(2-ethylhexyl) phthalate (DEHP) and butylbenzyl phthalate (BBzP) has been suggested to increase the risk of allergic diseases, including asthma and eczema.

Cardiac injury biomarkers: Mono-3-carboxypropyl phthalate (MCPP), a metabolite of di-n-octyl phthalate (DnOP), has been positively associated with serum troponin T, a biomarker for cardiac injury.

These findings highlight the utility of biomonitoring in identifying potential links between environmental chemical exposure and health indicators within epidemiological cohorts.

Integrated Exposure Assessment Models and Risk Characterization

Risk characterization typically involves comparing the estimated levels of human exposure to acceptable or tolerable intake levels, often expressed as Tolerable Daily Intake (TDI) values. uni.lu For phthalates, due to their shared metabolic pathways and potential for similar biological impacts, a cumulative risk assessment (CRA) approach is often considered more appropriate than assessing individual compounds in isolation. uni.lu The dose addition approach is commonly employed in CRA, assuming that substances act through a common mode of action to produce toxicologically similar effects.

The Phthalate Substance Grouping, as implemented by regulatory bodies (e.g., in Canada), facilitates a more robust hazard characterization and allows for the consideration of aggregate exposure and cumulative risk. Biomonitoring data, which provide an integrated measure of exposure from all sources and routes, are crucial inputs for these models, enabling more accurate assessments of human exposure. nih.govwikipedia.org

For infants and children, excluding medical and occupational exposures, the 95th percentile of di(2-ethylhexyl) phthalate (DEHP) exposure has been estimated at 6-17 µg/kg body weight per day. Recent biomonitoring studies suggest a current median DEHP exposure ranging from 2 to 5 µg/kg body weight per day, with the 95th percentile falling between 6 and 17 µg/kg body weight per day. uni.lu

It is recognized that total exposure levels from multiple sources, such as food, indoor air, and consumer products like cosmetics, can be greater than estimates from individual sources, necessitating comprehensive investigations to fully characterize exposure and associated risks. Refinements in exposure assessment methodologies are continuously sought to improve the accuracy and meaningfulness of risk characterization.

Toxicological Profiles and Mechanistic Investigations of Diisooctyl Phthalate

Endocrine Disrupting Properties and Mechanisms of Action

Diisooctyl phthalate (B1215562) (DIOP) is recognized as an endocrine-disrupting chemical (EDC), a substance that can interfere with the body's hormonal systems. nih.govtoxno.com.au EDCs can alter the normal function of the endocrine system by mimicking or blocking hormones, affecting their synthesis, metabolism, and transport. nih.govbsigroup.com The primary pathways through which phthalates, including DIOP, exert their endocrine-disrupting effects involve interference with hormone production, modulation of hormone receptors, and disruption of major regulatory axes like the hypothalamic-pituitary-gonadal (HPG) axis. bsigroup.comresearchgate.netnih.gov

A key mechanism of DIOP's toxicity is its interference with steroidogenesis, the biological process of producing steroid hormones. toxno.com.au Research has demonstrated that DIOP exhibits antiandrogenic activity, primarily by suppressing the production of testosterone (B1683101) in the fetal testes. nih.govinrs.fr

Phthalates exert many of their endocrine-disrupting effects by interacting with nuclear hormone receptors, which are proteins that regulate gene expression in response to hormone binding. While specific data on DIOP's interaction with the full range of nuclear receptors is limited, the actions of other well-studied phthalates provide insight into the likely mechanisms. Phthalates and their metabolites are known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and steroidogenesis. nih.govmdpi.com

For example, studies on di(2-ethylhexyl) phthalate (DEHP) have shown it can have agonistic effects on several human nuclear receptors, indicating it can activate them. mdpi.com The abnormal activation or modulation of receptors like PPARs, the aryl hydrocarbon receptor (AHR), and others is considered a key upstream event that can trigger downstream adverse effects, including disruptions in steroid hormone synthesis and HPG axis function. nih.gov Co-exposure to different EDCs like phthalates can lead to complex agonistic or antagonistic effects on these receptors, further disrupting normal hormonal signaling. mdpi.com

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical endocrine system that regulates reproduction. researchgate.net Endocrine disruptors can interfere at multiple points along this axis. Although direct studies on DIOP's effect on the HPG axis are not prevalent, research on other phthalates demonstrates the potential for disruption.

Studies on compounds like DEHP show that phthalates can lead to an imbalance of the HPG axis. nih.govresearchgate.net These effects can include altering the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and affecting the expression of its receptor (GnRHR) in the pituitary gland. nih.govnih.govresearchgate.net Such disruptions can, in turn, affect the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, ultimately impairing gonadal function and steroid hormone production. researchgate.netmdpi.com The antiandrogenic effects of DIOP, such as reduced testosterone production, are consistent with a disruption of the HPG axis. researchgate.netnih.gov

The thyroid and adrenal glands are also targets for endocrine-disrupting chemicals. bsigroup.comnih.gov Phthalate exposure has been linked to altered thyroid and adrenal function in both animal and human studies. nih.govnih.gov

Thyroid Function: Some studies have associated exposure to certain phthalates with changes in the levels of circulating thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3). mdpi.comnih.govmdpi.com EDCs can interfere with thyroid physiology at multiple points, including hormone synthesis and clearance mechanisms, which can subsequently alter hormone levels in the blood. bsigroup.com

Adrenal Gland Function: The adrenal gland, a key steroidogenic organ, is also susceptible to phthalate toxicity. ksdb.org Studies on DEHP have shown it can disrupt the adrenal cortex, affecting the synthesis of steroid hormones like corticosterone (B1669441) and cortisol. nih.govoup.com For example, chronic low-dose exposure to DEHP in mice resulted in heavier adrenal glands. nih.govksdb.org Epidemiological studies have also suggested a link between phthalate metabolite concentrations in urine and altered cortisol levels in humans. oup.com

While these findings are primarily for other phthalates, they highlight a common mechanism of toxicity for this class of chemicals, suggesting that DIOP may have similar disruptive effects on thyroid and adrenal function.

Reproductive and Developmental Toxicology

The endocrine-disrupting properties of DIOP translate directly into reproductive and developmental toxicity, particularly affecting the male reproductive system. nih.govinrs.fr Exposure during critical developmental windows, such as gestation, can lead to permanent structural and functional impairments. nih.gov

DIOP has been shown to be a male reproductive toxicant, with prenatal exposure leading to a range of malformations and functional deficits in male offspring. nih.govinrs.fr The antiandrogenic activity of DIOP, specifically its ability to suppress fetal testosterone production, is the primary driver of these adverse outcomes. nih.gov

A key study demonstrated that administering DIOP to pregnant rats during gestation resulted in significant reproductive abnormalities in the male offspring. nih.govinrs.fr These effects included hypospadias (an abnormal positioning of the urethral opening), non-scrotal (undescended) testes, and hypospermatogenesis (reduced sperm production). nih.govinrs.fr These symptoms are characteristic of the "phthalate syndrome" observed in animal models exposed to antiandrogenic phthalates. nih.gov The reduction in sperm production points to a direct or indirect effect on spermatogenesis, the process of sperm cell development, which is heavily dependent on testosterone. thebiomedicapk.com

Table 1: Male Reproductive System Abnormalities in Rat Offspring Following Prenatal Exposure to Diisooctyl Phthalate (DIOP)

| Observed Abnormality | Description | Associated Finding | Reference |

|---|---|---|---|

| Hypospadias | Abnormal location of the urethral opening on the penis. | Observed in adult male offspring after in utero exposure. | nih.govinrs.fr |

| Non-scrotal/Malpositioned Testes | Failure of one or both testes to descend into the scrotum (cryptorchidism). | nih.govinrs.fr | |

| Hypospermatogenesis | Impaired or reduced sperm production within the seminiferous tubules. | nih.govinrs.fr | |

| Reduced Fetal Testicular Testosterone | Decreased levels of testosterone produced by the testes during fetal development. | Underlying cause for the observed physical abnormalities. | nih.govinrs.fr |

Female Reproductive System Toxicity (e.g., Ovarian Function, Fertility)

While comprehensive data on the specific effects of this compound (DIOP) on the female reproductive system remain limited, the broader class of phthalates, including structurally similar compounds, has been identified as reproductive toxicants. nih.govmdpi.com Phthalate exposure is a concern for female reproductive health as it can interfere with normal hormone signaling and reproductive function. ijbio.comksdb.org

Research on related phthalates provides insights into potential mechanisms of toxicity. For instance, some phthalates and their metabolites have been shown to disrupt ovarian function by targeting folliculogenesis and steroidogenesis. mdpi.combioscientifica.com These disruptions can lead to adverse outcomes such as anovulation and infertility. nih.gov In animal models, exposure to certain phthalates has been linked to a decrease in the number of antral follicles and alterations in the expression of genes involved in steroid production. bioscientifica.comt3db.ca One epidemiological study observed that occupational exposure to phthalates was associated with an increased time to pregnancy. nih.gov

Adverse Developmental Outcomes in Offspring (e.g., Malformations, Growth Impairment)

Prenatal exposure to this compound (DIOP) has been demonstrated to induce adverse developmental outcomes in animal models. nih.gov Studies in rats have shown that gestational exposure to DIOP can lead to a range of embryotoxic and fetotoxic effects.

A significant finding is the impact on fetal survival and growth. In one study, administration of DIOP to pregnant rats resulted in an increase in fetal resorptions and a reduction in fetal body weight. nih.gov This suggests that DIOP can compromise the viability and normal growth of the developing fetus.

Furthermore, prenatal DIOP exposure has been linked to specific structural malformations. Observations in rat fetuses include an increased incidence of malpositioned testes. nih.gov Skeletal abnormalities have also been documented, such as the development of supernumerary lumbar ribs and delays in the ossification process, indicating a disruption of normal skeletal development. nih.gov These findings highlight the potential of DIOP to act as a developmental toxicant, interfering with critical processes of organogenesis and growth during gestation.

Table 1: Developmental Effects of Prenatal this compound (DIOP) Exposure in Rats nih.gov

| Developmental Endpoint | Observation |

| Fetal Viability | Increased resorptions |

| Fetal Growth | Reduced fetal weights |

| Reproductive System | Malpositioned testes |

| Skeletal System | Supernumerary lumbar ribs, Ossification delay |

This table summarizes key findings from a study where pregnant rats were exposed to DIOP during gestation.

Phenotypic Manifestations of Phthalate Syndrome

In utero exposure to this compound (DIOP) has been shown to induce a spectrum of reproductive tract malformations in male offspring that are characteristic of the "phthalate syndrome." atamanchemicals.comfoodb.catoxno.com.auatamanchemicals.com This syndrome encompasses a range of anti-androgenic effects resulting from disruption of fetal testosterone synthesis and action during a critical window of male reproductive development. nih.govatamanchemicals.com

Studies in rats have demonstrated that prenatal exposure to DIOP can lead to a significant incidence of these malformations in adult male offspring. nih.gov Key phenotypic manifestations observed include hypospadias, a condition where the urethral opening is not at the tip of the penis, and non-scrotal (or undescended) testes, also known as cryptorchidism. nih.gov Additionally, hypospermatogenesis, a reduction in sperm production, has been noted. nih.gov

These effects are consistent with the anti-androgenic activity of DIOP, which has been shown to reduce fetal testicular testosterone production. nih.gov The collection of these specific developmental abnormalities—hypospadias, cryptorchidism, and reduced anogenital distance (AGD)—are considered hallmark features of the phthalate syndrome in animal models. atamanchemicals.comfoodb.catoxno.com.auatamanchemicals.com

Table 2: Phenotypic Manifestations of Phthalate Syndrome in Male Rat Offspring Following Prenatal DIOP Exposure nih.gov

| Manifestation | Description |

| Hypospadias | Abnormal positioning of the urethral opening. |

| Non-scrotal testes | Failure of one or both testes to descend into the scrotum (cryptorchidism). |

| Hypospermatogenesis | Impaired sperm production in the testes. |

This table outlines the key reproductive malformations observed in male rats prenatally exposed to DIOP.

Organ-Specific Toxicities and Pathophysiological Effects

Hepatic Toxicology (e.g., Liver Weight Changes, Peroxisome Proliferation)

The liver is a primary target organ for the toxicity of various phthalates, including isomers of dioctyl phthalate. industrialchemicals.gov.auindustrialchemicals.gov.au Studies on Di-n-octyl phthalate (DnOP), a straight-chain isomer of DIOP, have shown that repeated oral exposure in rats leads to significant hepatic effects. These include increases in both absolute and relative liver weights. industrialchemicals.gov.au Histopathological examinations of the liver in DnOP-treated rats have revealed changes such as the loss of centrilobular glycogen, fat accumulation, and necrosis. industrialchemicals.gov.au In a study on the fish Clarias batrachus, exposure to dioctyl phthalate resulted in histopathological changes in the liver, including centrilobular vacuolation and necrosis. ijbio.comresearchgate.net

Table 3: Summary of Hepatic Effects of Di-n-octyl Phthalate (DnOP) in Rats industrialchemicals.gov.au

| Hepatic Endpoint | Observation |

| Liver Weight | Increased absolute and relative liver weights. |

| Histopathology | Loss of centrilobular glycogen, fat accumulation, necrosis. |

| Peroxisome Proliferation | Not a notable effect; no increase in peroxisomal enzyme activities. |

This table summarizes the primary hepatic effects observed in rats following repeated exposure to DnOP.

Renal System Impacts

The available data on the renal toxicity of this compound (DIOP) is limited. industrialchemicals.gov.au However, studies on the related isomer, Di-n-octyl phthalate (DnOP), and other high-molecular-weight phthalates provide some insight.

In a 13-week study where rats were fed DnOP, no adverse effects on kidney weight were observed. cdc.gov Similarly, another study in rats with short-term dietary exposure to high doses of DnOP found no gross pathological changes in the kidneys. cdc.gov An EPA hazard characterization concluded that DnOP is not reasonably anticipated to cause kidney toxicity, except at relatively high dose levels. cpsc.gov

Gastrointestinal System and Gut Microbiota Dysbiosis

The gastrointestinal (GI) tract is a primary site of absorption for orally ingested phthalates, and emerging evidence suggests that these compounds can impact the gut environment and its microbial inhabitants. industrialchemicals.gov.aunih.gov Following oral administration in animal studies, radioactivity from labeled this compound (DIOP) was found to persist in the gastrointestinal tract for several days. cpsc.gov The initial metabolism of related phthalates, such as Di-n-octyl phthalate (DnOP), into their monoester metabolites can be carried out by enzymes present in the tissues of the GI tract. cpsc.gov

Recent research has highlighted the potential for phthalates to induce gut microbiota dysbiosis, an imbalance in the composition and function of the gut microbial community. nih.govresearchgate.netmdpi.com Studies on the widely used phthalate, Di(2-ethylhexyl) phthalate (DEHP), have shown that exposure can disrupt the homeostasis of the gut microbiota in mice. nih.gov This disruption is characterized by an increased abundance of potentially pathogenic bacteria, such as Desulfovibrio and Muribaculum, and a decreased abundance of beneficial bacteria like Lactobacillus. nih.gov Such alterations in the gut microbiome have been linked to a variety of adverse health effects, including metabolic and reproductive toxicity. researchgate.netmdpi.com

While direct studies on the impact of DIOP on the gut microbiota are not yet prevalent, the findings for structurally similar phthalates like DEHP suggest a plausible mechanism by which DIOP could exert toxicity. nih.govfrontiersin.orgillinois.edu The disruption of the gut microbiome represents a potential pathway contributing to the systemic effects observed following phthalate exposure.

Immunological System Modulation and Inflammatory Responses

The direct effects of this compound (DIOP) on the immunological system and inflammatory responses are not extensively documented in dedicated studies. Much of the available research on phthalates focuses on other analogues such as di(2-ethylhexyl) phthalate (DEHP), di-n-butyl phthalate (DBP), or diisodecyl phthalate (DIDP). However, studies on closely related phthalates provide a framework for potential mechanisms. For instance, oral exposure to DIDP has been shown to aggravate allergic dermatitis in mice, an effect linked to increased reactive oxygen species (ROS), elevated total serum IgE, and IL-4 levels. nih.gov This process involves the enhancement of Thymic stromal lymphopoietin (TSLP) production and the activation of NF-κB and STAT signaling pathways. nih.gov

In co-exposure studies, a mixture containing dioctyl phthalate (unspecified isomer) and styrene (B11656) was observed to modulate immune functions in mice. nih.govtandfonline.com These effects included a depletion of lymphoid follicles in the spleen, impaired primary humoral immune response, and suppression of cutaneous delayed-type hypersensitivity. nih.gov While not specific to DIOP, these findings suggest that phthalates as a class can interfere with immune cell populations and their functions. Phthalate exposure, in general, has been associated with the activation of NF-kB, which signals the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.net

Neurological and Neurodevelopmental Effects

The neurotoxicity of this compound specifically is an area with limited and sometimes inconclusive research. A comprehensive review by the Australian government noted that there were no specific details available to determine DIOP-specific neurotoxic effects from studies on phthalate mixtures. industrialchemicals.gov.au Similarly, phthalate research in animal models has largely concentrated on other compounds like DEHP, which have been associated with hyperactivity, anxiety, and cognitive impairments. aphapublications.org

While direct evidence for DIOP is scarce, the broader class of ortho-phthalates is recognized for its potential to impair brain development. aphapublications.org The mechanisms are thought to involve the dysregulation of the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are critical for neurodevelopment. nih.gov Phthalates may interfere with cellular processes through pathways involving oxidative stress and altered calcium signaling. nih.gov

In a comparative study on zebrafish embryos, di-n-octyl phthalate (DnOP), a linear isomer of DIOP, showed no alterations in larval locomotor activities, whereas other phthalates like DEHP and DiNP did. mdpi.com This highlights that neurotoxic effects can be specific to the chemical structure of the phthalate. However, another study using the nematode Caenorhabditis elegans as a model organism found that exposure to DIOP adversely affected movement. nih.govkab.ac.ug This suggests a potential for neurotoxicity, although the mechanisms in this invertebrate model may differ from those in vertebrates. Given the widespread human exposure to phthalates and the established neurodevelopmental concerns for some analogues, the lack of specific data on DIOP represents a significant knowledge gap. aphapublications.orgmdpi.commdpi.com

Cellular and Molecular Mechanisms of Toxicity